2-氯-6-氟苯乙胺

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, as seen in the synthesis of fluorophospha-triazines, where metathesis reactions were used to obtain fluorophosphaderivatives from known chloro-derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-Chloro-6-fluorophenethylamine, although specific synthesis routes for this compound are not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated compounds can be influenced by the anomeric effect, as seen in the study of (fluoromethyl)dimethylamine . The presence of fluorine can affect the conformation of the molecule, which could be relevant to the structure of 2-Chloro-6-fluorophenethylamine. Additionally, the internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene were explored, providing insights into the rotational barriers and hyperfine effects that could be present in 2-Chloro-6-fluorophenethylamine .

Chemical Reactions Analysis

The reactivity of halogenated compounds can vary significantly depending on the position and nature of the halogen substituents. For instance, in the case of fluorophospha-triazines, the reactivity towards silylamines and attack by fluoride ions was observed . Similarly, the reactivity of 2-Chloro-6-fluorophenethylamine could be influenced by the presence of both chlorine and fluorine atoms, although specific reactions are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be quite diverse. For example, the photophysical properties of a chlorine-substituted naphthalimide-based fluorophore were studied, showing high quantum yields in various solvents . This suggests that 2-Chloro-6-fluorophenethylamine may also exhibit interesting photophysical properties. Additionally, the barriers to methyl torsion in 2-fluoro-6-chlorotoluene were measured, indicating that ortho-substituent effects could influence the physical properties of 2-Chloro-6-fluorophenethylamine .

科学研究应用

荧光性能和生物探针

已经探索了2-氯-6-氟苯乙胺衍生物作为生物应用中的潜在荧光探针。例如,类似6-N,N-二甲基氨基-2,3-萘酰亚胺(6DMN)的荧光团子表现出显著的荧光性能,使它们在生物探针中很有用。它们对环境极性变化有明显的响应,并可以集成到肽链中用于监测蛋白质相互作用,正如在Src同源2(SH2)磷酸酪氨酸结合结构域的研究中所证明的那样(Vázquez, Blanco, & Imperiali, 2005)。

光谱和光物理性能

2-氯-6-氟苯乙胺的卤代衍生物,如2-苯基-6-二甲胺基苯并噻唑,已被研究其光谱和光物理性能。与非卤代衍生物相比,这些化合物表现出蓝移的电子吸收和荧光发射最大值,有助于设计推-拉苯并噻唑荧光团子(Misawa et al., 2019)。

半导体混合钙钛矿

基于2-氯-6-氟苯乙胺的化合物已被用于开发半导体混合钙钛矿。这些化合物以有机和无机层之间的立体作用为特征,在薄膜场效应晶体管(TFTs)等应用中显示出潜力(Xu, Mitzi, Dimitrakopoulos, & Maxcy, 2003)。

探测聚合物的氧化

像2-二甲胺基-6-丙酰基萘烯(Prodan ®)这样的化合物已被用于监测聚合物的氧化。这种荧光团子的发射特性对极性变化非常敏感,与聚合物氧化程度相关(Rapp, Poutougnigni, Gardette, Bussière, & Therias, 2018)。

谷胱甘肽转移酶研究

已合成类似6-氯乙酰基-2-二甲胺基萘烯的衍生物用于研究谷胱甘肽转移酶(GSTs)。这些化合物作为GSTs的底物,在敏感的测定和GSTs的机理研究中很有用(Svensson, Grenö, Johansson, Mannervik, & Morgenstern, 2002)。

安全和危害

属性

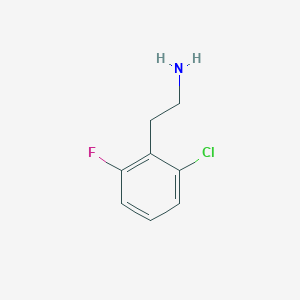

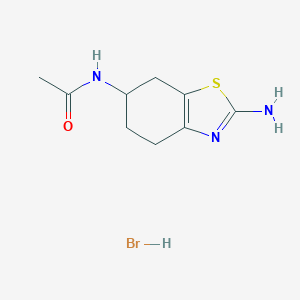

IUPAC Name |

2-(2-chloro-6-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEMMAAHBKHXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370120 | |

| Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorophenethylamine | |

CAS RN |

149488-93-7 | |

| Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)